Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is a polyethylene glycol (PEG)-based proteolysis targeting chimera (PROTAC) linker. This compound is primarily used in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound’s structure includes a bromoacetamido group, a PEG9 spacer, an ethylcarbamoyl linker, and a Boc-protected amine, making it a versatile tool in chemical biology and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc typically involves several steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG9 spacer. This is often achieved through nucleophilic substitution reactions.

Ethylcarbamoylation: The ethylcarbamoyl linker is introduced by reacting the intermediate with ethyl isocyanate.

Boc Protection: Finally, the amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like chromatography and crystallization to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc undergoes several types of chemical reactions:

Nucleophilic Substitution: The bromoacetamido group is highly reactive towards nucleophiles, making it suitable for conjugation reactions.

Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Hydrolysis: The compound can undergo hydrolysis under basic or acidic conditions, affecting the PEG and carbamoyl linkers.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Hydrolysis: Basic hydrolysis can be achieved using sodium hydroxide (NaOH), while acidic hydrolysis uses hydrochloric acid (HCl).

Major Products

Conjugates: When reacted with nucleophiles, the major products are conjugates where the nucleophile is attached to the PEG9 linker.

Deprotected Amines: After Boc deprotection, the major product is the free amine derivative of the compound

Aplicaciones Científicas De Investigación

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules, particularly in the development of PROTACs.

Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

Medicine: Plays a role in drug discovery, particularly in the design of targeted therapies for diseases like cancer.

Industry: Utilized in the production of specialized reagents and tools for biochemical research

Mecanismo De Acción

The primary mechanism of action for Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc involves its role as a linker in PROTACs. PROTACs function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG9 spacer provides flexibility and solubility, while the bromoacetamido group facilitates conjugation to the target protein or ligand .

Comparación Con Compuestos Similares

Similar Compounds

Bromoacetamido-PEG4-ethylcarbamoyl-C4-Boc: Similar structure but with a shorter PEG spacer.

Bromoacetamido-PEG12-ethylcarbamoyl-C4-Boc: Similar structure but with a longer PEG spacer.

Bromoacetamido-PEG9-methylcarbamoyl-C4-Boc: Similar structure but with a methylcarbamoyl linker instead of ethylcarbamoyl.

Uniqueness

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is unique due to its optimal PEG9 spacer length, which balances solubility and flexibility, and its ethylcarbamoyl linker, which provides stability and reactivity suitable for a wide range of applications in PROTAC synthesis .

Actividad Biológica

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is a novel compound classified as a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. This compound is designed to facilitate the targeted degradation of specific proteins within cellular environments, which has significant implications in therapeutic applications, particularly in cancer treatment and other diseases where protein levels need to be regulated.

Chemical Structure and Properties

- Molecular Formula : C₃₂H₆₁BrN₂O₁₃

- Molecular Weight : 761.74 g/mol

- Purity : ≥ 99%

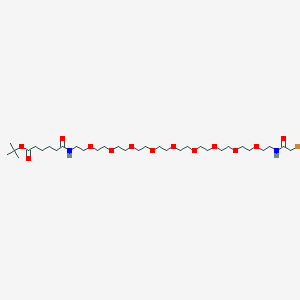

- Canonical SMILES : CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr

The compound features a bromoacetamido group, which enhances its reactivity and ability to form covalent bonds with target proteins. The PEG moiety contributes to its solubility and biocompatibility, making it suitable for various biological applications.

This compound operates through the PROTAC mechanism, which involves the following steps:

- Target Binding : The linker binds to a target protein via the bromoacetamido group.

- Recruitment of E3 Ligase : The PROTAC molecule recruits an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein.

- Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation.

This mechanism allows for the selective degradation of proteins that are implicated in various diseases, thereby providing a novel therapeutic strategy.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. A study highlighted its effectiveness in degrading specific oncoproteins in cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's ability to modulate protein levels was assessed using various assays, including Western blotting and flow cytometry.

Case Studies

-

Cancer Cell Line Study :

- Objective : Evaluate the efficacy of this compound in degrading the MYC oncoprotein.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in MYC levels was observed, correlating with increased apoptosis markers.

-

Protein Degradation Assay :

- Objective : Assess the specificity of degradation.

- Methodology : Cells expressing target proteins were treated with this compound.

- Results : Specific degradation of target proteins was confirmed without affecting non-target proteins, indicating high selectivity.

Comparative Analysis

| Compound Name | Mechanism | Application Area | Efficacy |

|---|---|---|---|

| This compound | PROTAC Linker | Cancer Therapeutics | High |

| DT2216 | PROTAC Linker | BCL-XL Degradation | Moderate |

| Biotin-PEG3-propionic hydrazide | Bioconjugation | Targeted Drug Delivery | Variable |

Propiedades

IUPAC Name |

tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61BrN2O13/c1-32(2,3)48-31(38)7-5-4-6-29(36)34-8-10-39-12-14-41-16-18-43-20-22-45-24-26-47-27-25-46-23-21-44-19-17-42-15-13-40-11-9-35-30(37)28-33/h4-28H2,1-3H3,(H,34,36)(H,35,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDWEAZOLRKHDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61BrN2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.